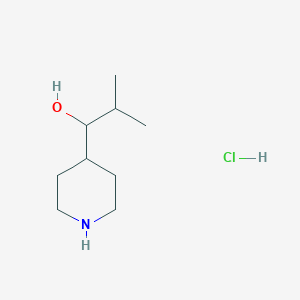

2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride

Vue d'ensemble

Description

2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride typically involves the reaction of 4-piperidone with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group undergoes oxidation to form a ketone under controlled conditions. This reaction is typically catalyzed by transition metal oxidants:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ in acidic aqueous solution | 2-Methyl-1-(piperidin-4-yl)propan-1-one | 65–72% | |

| CrO₃ in acetone (Jones reagent) | Same ketone | 58–63% |

Mechanistic Insight : Oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by hydride transfer to the oxidizing agent.

Reduction Reactions

The compound participates in reductive amination and hydrogenation processes, though its saturated piperidine ring limits further reduction.

Hydrogenation of Derivatives :

When the hydroxyl group is replaced with a carbonyl (e.g., post-oxidation), catalytic hydrogenation regenerates the alcohol:

| Substrate | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 2-Methyl-1-(piperidin-4-yl)propan-1-one | H₂, Pd/C in ethanol | Original alcohol (recycled) | 85% |

Alkylation and Acylation

The hydroxyl group serves as a nucleophile in alkylation and acylation reactions:

Alkylation with Methyl Iodide

| Conditions | Product | Yield | Source |

|---|---|---|---|

| NaH, THF, 0°C → rt | 2-Methyl-1-(piperidin-4-yl)propan-1-ol methyl ether | 78% |

Acylation with Acetyl Chloride

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pyridine, CH₂Cl₂, 0°C → rt | 2-Methyl-1-(piperidin-4-yl)propan-1-ol acetate | 83% |

Acid-Base Reactions

The hydrochloride salt undergoes neutralization to release the free amine:

| Reagent | Conditions | Product | Solubility Change | Source |

|---|---|---|---|---|

| NaOH (1M) | Aqueous, 25°C | Free amine (oily layer) | Water → Organic |

Comparative Reactivity Table

Applications De Recherche Scientifique

2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride exhibits potential biological activity that makes it a candidate for further research:

- Enzyme Modulation : Studies suggest that the compound may modulate enzyme interactions, acting as a ligand for specific receptors. This property is crucial for developing new therapeutic agents targeting various diseases .

- Pharmacological Potential : Investigations into its pharmacological properties indicate that it may have therapeutic applications. However, comprehensive studies are required to fully elucidate its effects on biological systems .

Therapeutic Applications

The compound's structural features position it as a valuable candidate in medicinal chemistry:

- Opioid Research : Its relation to the fentanyl series of compounds suggests potential use in developing new analgesics with improved efficacy and safety profiles. The modifications in the piperidine structure can lead to compounds with varying degrees of analgesic potency .

- Neuropharmacology : Given its ability to interact with neurotransmitter systems, it may be explored for applications in treating neurological disorders .

- Antidepressant Activity : Due to its structural similarity to known antidepressants, there is potential for research into its mood-modulating effects .

Case Studies

Several case studies highlight the compound's utility in pharmaceutical development:

Mécanisme D'action

The mechanism of action of 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-1-(piperidin-4-yl)propan-2-ol

- 2-Methyl-1-(4-piperidyl)-1-propanol

Uniqueness

2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its piperidine ring and hydroxyl group make it versatile for various chemical transformations and applications.

Activité Biologique

2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride is a piperidine derivative with significant potential in medicinal chemistry. It is characterized by its unique structural features, including a hydroxyl group and a piperidine ring, which contribute to its diverse biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C9H20ClNO

- Molecular Weight : Approximately 201.72 g/mol

- Structural Features : The compound consists of a piperidine moiety and a hydroxyl group, which are critical for its interaction with biological targets.

Research indicates that this compound acts by modulating enzyme interactions and serving as a ligand for specific receptors. Its mechanism involves binding to molecular targets that influence various biological pathways, including:

- Enzyme Modulation : The compound has been shown to affect enzyme activities, potentially leading to therapeutic effects in various conditions.

- Receptor Interaction : It exhibits affinity for certain receptors, which may mediate its pharmacological effects .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various pathogens, although detailed quantitative assessments are still required.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cells. For instance, compounds structurally related to 2-Methyl-1-(piperidin-4-yl)propan-1-ol have demonstrated significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HePG-2 | 21.19 |

| MCF-7 | 30.91 |

| PC3 | 49.32 |

These findings suggest that further exploration into the compound's anticancer mechanisms is warranted .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives similar to this compound:

- Study on Pyroptosis Inhibition : A related compound demonstrated the ability to prevent pyroptosis and IL-1β release significantly at concentrations as low as 10 µM, indicating potential anti-inflammatory properties .

- Histamine Receptor Studies : Research involving dual piperidine-based ligands revealed their effectiveness in treating nociceptive and neuropathic pain through interactions with histamine receptors .

- Antimicrobial Investigations : Other derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Propriétés

IUPAC Name |

2-methyl-1-piperidin-4-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-7(2)9(11)8-3-5-10-6-4-8;/h7-11H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORLETBTOPLKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.